pKa Differential Between Parent Compound and N-Oxide Derivative
The pKa of 3,4-Dimethoxy-2-methylpyridine is 7.85±0.10 (predicted), which is over 5 log units higher than that of its N-oxide derivative 3,4-Dimethoxy-2-methylpyridine N-oxide (CAS 72830-07-0), which has a predicted pKa of 2.80±0.10 [1]. This large difference reflects the strong electron-withdrawing effect of the N-oxide functional group and translates to dramatically different ionization states under physiological and near-neutral conditions, directly impacting solubility, membrane permeability, and chromatographic retention behavior .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 7.85±0.10 (predicted) |
| Comparator Or Baseline | 3,4-Dimethoxy-2-methylpyridine N-oxide: 2.80±0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 5.05 |
| Conditions | Predicted pKa values from ACD/Labs or equivalent computational estimation |
Why This Matters
This pKa difference dictates whether a compound exists predominantly in its neutral or protonated form under aqueous and physiological conditions, thereby guiding selection for applications ranging from extraction protocols to formulation development.
- [1] Chemdad. 3,4-Dimethoxy-2-methylpyridine N-Oxide. Product Technical Datasheet. View Source
